molecular formula C8H9FO B1303437 2-Fluoro-4-methylbenzyl alcohol CAS No. 252004-38-9

2-Fluoro-4-methylbenzyl alcohol

Cat. No.: B1303437
CAS No.: 252004-38-9
M. Wt: 140.15 g/mol
InChI Key: AAXNIIRIRHQSSX-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methylbenzyl alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methylbenzyl alcohol depends on its specific application. In biochemical contexts, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific molecular targets, thereby modulating biological pathways .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-4-methylbenzyl alcohol is unique due to the combined presence of both the fluorine atom and the methyl group, which can influence its reactivity and interactions with other molecules. This dual substitution can enhance its utility in various chemical and biological applications compared to its simpler analogs .

Properties

IUPAC Name

(2-fluoro-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXNIIRIRHQSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380959
Record name 2-Fluoro-4-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252004-38-9
Record name 2-Fluoro-4-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252004-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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